molecular formula C9H15NO2 B14318914 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine CAS No. 105688-89-9

5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine

Cat. No.: B14318914
CAS No.: 105688-89-9
M. Wt: 169.22 g/mol
InChI Key: DPQKEYOVHJVHCU-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine is a heterocyclic compound that contains both a dioxolane ring and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The tetrahydropyridine ring can be formed through cyclization reactions involving appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and controlled temperature and pressure conditions to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom in the tetrahydropyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrahydropyridine derivatives.

Scientific Research Applications

5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, while the tetrahydropyridine ring can interact with biological receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Dioxolan-2-yl)-1-methyl-1,2,3,6-tetrahydropyridine is unique due to the combination of both dioxolane and tetrahydropyridine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs.

Properties

105688-89-9

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

5-(1,3-dioxolan-2-yl)-1-methyl-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C9H15NO2/c1-10-4-2-3-8(7-10)9-11-5-6-12-9/h3,9H,2,4-7H2,1H3

InChI Key

DPQKEYOVHJVHCU-UHFFFAOYSA-N

Canonical SMILES

CN1CCC=C(C1)C2OCCO2

Origin of Product

United States

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